molecular formula C4H9NS B12833026 Thietan-2-ylmethanamine

Thietan-2-ylmethanamine

Cat. No.: B12833026
M. Wt: 103.19 g/mol
InChI Key: CJILFEQOCDJDGI-UHFFFAOYSA-N
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Description

Contextualization within Four-Membered Heterocyclic Chemistry

Four-membered heterocycles are cyclic compounds containing a ring of three carbon atoms and one heteroatom, such as nitrogen (azetidines), oxygen (oxetanes), or sulfur (thietanes). numberanalytics.com The thietane (B1214591) ring, a core component of Thietan-2-ylmethanamine, is a saturated four-membered ring containing one sulfur atom. wikipedia.org These structures are of significant interest due to their unique electronic configurations and the strain within the ring system. researchgate.net

The synthesis of four-membered heterocycles like thietanes can be challenging because of this ring strain. numberanalytics.com Common synthetic routes include intramolecular nucleophilic substitutions and photochemical [2+2] cycloadditions. nih.gov For thietanes specifically, methods often involve the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source. nih.gov The presence of the sulfur atom and the aminomethyl group at the 2-position gives this compound specific stereochemical and reactive properties that differentiate it from other substituted thietanes.

Significance and Research Relevance of this compound as a Structural Motif

While the oxetane (B1205548) ring has seen extensive use in medicinal chemistry, the thietane ring has been explored to a lesser extent. nih.govbenthamdirect.com However, a growing body of research indicates that the thietane heterocycle offers significant opportunities in the design of new molecules. nih.govbenthamdirect.com Thietanes are recognized as important structural motifs in some biologically active compounds and serve as versatile intermediates in organic synthesis. researchgate.netnih.gov

A "structural motif" refers to a specific three-dimensional arrangement of atoms within a molecule that may be associated with a particular function or property. nih.govnih.gov this compound, with its defined stereochemistry and reactive amine handle, serves as a valuable building block. This allows chemists to introduce the unique three-dimensional shape and physicochemical properties of the thietane ring into larger, more complex molecules. researchgate.net The utility of such motifs is a growing area of interest, as they can influence properties like solubility, polarity, and biological activity. researchgate.netrsc.org For instance, the incorporation of four-membered rings containing sulfur has been noted in the development of certain therapeutic agents. rsc.orgresearchgate.net The specific substitution pattern of this compound makes it a useful component for creating libraries of new compounds for screening and development in various chemical sciences.

Interactive Data Table: Properties of Thietane-2-ylmethanamine Hydrochloride

PropertyValue
CAS Number 1424279-84-4
Molecular Formula C4H10ClNS
Molecular Weight 139.6469 g/mol
Heavy Atom Count 7
Rotatable Bond Count 1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Data sourced from AA Blocks. aablocks.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

thietan-2-ylmethanamine

InChI

InChI=1S/C4H9NS/c5-3-4-1-2-6-4/h4H,1-3,5H2

InChI Key

CJILFEQOCDJDGI-UHFFFAOYSA-N

Canonical SMILES

C1CSC1CN

Origin of Product

United States

Synthetic Methodologies for Thietan 2 Ylmethanamine and Its Derivatives

Strategies for the Construction of the Thietane (B1214591) Ring System

The construction of the four-membered thietane ring presents unique challenges due to ring strain. However, a number of reliable methods have been established to overcome these difficulties. These methods primarily involve the formation of carbon-sulfur bonds through either direct cyclization of acyclic precursors or the expansion of smaller, more strained heterocyclic rings.

Cyclization Reactions

Cyclization strategies are a cornerstone in the synthesis of thietanes, involving the intramolecular formation of a thioether linkage to close the four-membered ring. These approaches typically start with a linear precursor containing the necessary carbon and sulfur atoms, along with appropriate functional groups to facilitate the ring-closing reaction.

One of the most traditional and widely utilized methods for constructing the thietane ring is through the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide. nih.govbeilstein-journals.org This method involves the sequential substitution of two halogen atoms on a propane backbone by a sulfide nucleophile, leading to the formation of the cyclic thioether.

For instance, the reaction of 1,3-dichloropropane with sodium sulfide is a classic example of this approach. The reaction proceeds in a stepwise manner, with the initial displacement of one chloride ion by the hydrosulfide anion (HS⁻) to form a 3-chloropropanethiol intermediate. Subsequent intramolecular nucleophilic attack by the thiol group on the remaining carbon-chlorine bond results in the formation of the thietane ring.

A variety of substituted 1,3-dihaloalkanes can be employed to generate a range of thietane derivatives. For example, 3,5-dichloropentan-2-ol has been treated with potassium sulfide to produce 1-(thietan-2-yl)ethan-1-ol. beilstein-journals.org Similarly, 2,2-bis(bromomethyl)propane-1,3-diol serves as a precursor for thietanose nucleosides through a double displacement reaction with sodium sulfide. nih.govbeilstein-journals.org

Starting MaterialReagentProductYield (%)
1,3-DichloropropaneNa₂SThietane-
3,5-Dichloropentan-2-olK₂S1-(Thietan-2-yl)ethan-1-ol65
2,2-Bis(bromomethyl)propane-1,3-diolNa₂SThietane-3,3-diyldimethanol-

Data sourced from multiple studies.

Intramolecular cyclic thioetherification is another fundamental strategy for thietane synthesis. This method involves the cyclization of a precursor that already contains the sulfur atom and a leaving group at the appropriate positions. A common approach is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates. nih.govbeilstein-journals.org

In this type of reaction, a 3-halopropanethiol or a similar substrate is treated with a base. The base deprotonates the thiol group to form a thiolate anion, which then acts as an internal nucleophile, attacking the carbon atom bearing the leaving group (halide or sulfonate) and displacing it to form the thietane ring. This method offers good control over the formation of the thietane ring and is applicable to the synthesis of various substituted derivatives.

An example of this approach is the synthesis of a spirothietane nucleoside. The synthesis starts with the Michael reaction of an α,β-unsaturated ester with (4-methoxyphenyl)methanethiol. The resulting product is then reduced and mesylated. Deprotection of the thiol and subsequent intramolecular cyclization under basic conditions affords the spirothietane ring. nih.gov

Precursor TypeGeneral Reaction
3-HaloalkanethiolBase-mediated intramolecular S-alkylation
3-Mercaptoalkyl sulfonateBase-mediated intramolecular S-alkylation

Ring Expansion Methodologies

Ring expansion reactions provide an alternative and powerful route to thietanes, starting from smaller, three-membered heterocyclic rings. These methods leverage the ring strain of the starting material to drive the formation of the larger, yet still strained, four-membered thietane ring.

The ring expansion of thiiranes (also known as episulfides) is a well-established method for the synthesis of thietanes. beilstein-journals.orgresearchgate.net This transformation can be achieved through both nucleophilic and electrophilic pathways. nih.govbeilstein-journals.org

In a nucleophilic ring expansion, a thiirane is reacted with a reagent that can act as a one-carbon nucleophile with a good leaving group. For example, dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and a base, can react with thiiranes to form thietanes. rsc.org The reaction proceeds via a nucleophilic attack of the ylide on one of the thiirane's carbon atoms, leading to the opening of the three-membered ring. The resulting intermediate then undergoes an intramolecular displacement to form the four-membered thietane ring with the expulsion of dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org

Electrophilic ring expansion of thiiranes can be achieved using carbenes or carbenoids. In the presence of a rhodium catalyst, electron-deficient sulfur ylides can be converted into electrophilic metallocarbenes. These carbenes react with the electron-rich sulfur atom of the thiirane, leading to a ring expansion that forms the thietane ring. nih.gov

Thiirane ReactantReagentProduct
Substituted ThiiraneTrimethyloxosulfonium iodide / NaHSubstituted Thietane
2-AlkylthiiraneDimethylsulfonium acylmethylides / Rh catalyst2-Acyl-4-alkylthietane

The conversion of aziridines, three-membered nitrogen-containing heterocycles, into thietanes represents a less common but viable synthetic strategy. This transformation involves the ring-opening of the aziridine by a sulfur nucleophile, followed by an intramolecular cyclization to form the thietane ring.

For instance, a bridged thietane has been synthesized from an aziridine derivative. The starting material, an aziridine-2-methyl tosylate, undergoes ring-opening upon treatment with ammonium tetrathiomolybdate. The resulting intermediate then cyclizes intramolecularly to yield the bridged thietane. nih.gov This method demonstrates the utility of aziridines as precursors for the synthesis of more complex thietane-containing structures. The stereochemistry of such ring expansions often proceeds with inversion of configuration at the carbon center undergoing nucleophilic attack.

Regioselective Introduction of the Aminomethyl Functionality

Once the thietane ring is formed, the key challenge becomes the regioselective installation of the aminomethyl group at the C-2 position. This can be approached through direct amination or, more commonly, through the conversion of other functional groups already present on a thietane precursor.

Directly introducing an aminomethyl or related nitrogen-containing group onto the C-2 position of an unsubstituted or pre-substituted thietane ring is a synthetic challenge. Methodologies for direct C-H amination of saturated heterocycles are an area of ongoing research but are not widely established for thietanes. An alternative "direct" approach would involve nucleophilic substitution at the C-2 position if a suitable leaving group were present. For example, a 2-halothietane could theoretically react with ammonia or an equivalent aminating agent. However, the synthesis and stability of such precursors present their own difficulties. Currently, there is limited specific literature detailing the direct amination of a pre-formed thietane ring at the C-2 position to yield thietan-2-ylmethanamine.

A more practical and widely employed strategy for synthesizing this compound is through functional group interconversion (FGI) from a readily accessible thietane precursor bearing a functional group at the C-2 position. ic.ac.uksolubilityofthings.comimperial.ac.uk This approach allows for the secure construction of the thietane ring first, followed by reliable transformations to install the aminomethyl group. ic.ac.uksolubilityofthings.comimperial.ac.uk

Common precursor scaffolds include thietane-2-carboxylic acids, thietane-2-carbonitriles, or 2-(hydroxymethyl)thietane.

From Thietane-2-carboxylic Acid: The carboxylic acid can be converted to a primary amide via standard methods (e.g., activation with a coupling agent followed by reaction with ammonia). Subsequent reduction of the amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the target primary amine, this compound. imperial.ac.uk

From 2-(Hydroxymethyl)thietane: The primary alcohol can be transformed into a better leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with an azide source (e.g., sodium azide). The resulting 2-(azidomethyl)thietane can then be reduced to the primary amine via catalytic hydrogenation or with reagents like LiAlH₄.

From Thietane-2-carbonitrile: The nitrile group can be directly reduced to a primary amine using methods such as catalytic hydrogenation (e.g., H₂ with a Raney Nickel catalyst) or hydride reagents like LiAlH₄.

Table 3: Synthetic Routes via Functional Group Interconversion

C-2 Precursor Scaffold Intermediate Step(s) Key Reagent(s) Final Product
Thietane-2-carboxylic acid Amide formation, then reduction 1. Coupling agent, NH₃2. LiAlH₄ This compound
2-(Hydroxymethyl)thietane Tosylation, then azide substitution, then reduction 1. TsCl, pyridine2. NaN₃3. H₂, Pd/C or LiAlH₄ This compound

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals and chiral materials. Asymmetric synthesis can be achieved by using chiral catalysts, starting from enantiopure building blocks, or employing chiral auxiliaries. nih.govyale.edu

One effective strategy involves the ring expansion of enantiopure thiirane precursors. For example, chiral thiirane-2-methanol can be synthesized and then undergo a ring expansion to form a chiral 3-hydroxythietane derivative under Mitsunobu conditions. nih.govbeilstein-journals.org This chiral thietane can then serve as a versatile intermediate. The hydroxyl group can be manipulated and converted into an aminomethyl group through the functional group interconversion strategies described previously, preserving the stereochemical integrity of the chiral center.

Another approach is the use of chiral catalysts in the formation of the thietane ring itself. As mentioned in section 2.1.3.2, amine-catalyzed formal [2+2] cycloadditions can be rendered asymmetric by using a chiral amine catalyst, providing enantioenriched thietane products directly. rsc.org These products, which may contain an ester or other functional group at the 2-position, can then be converted into enantiopure this compound.

The use of chiral auxiliaries, such as tert-butanesulfinamide developed by Ellman, represents a powerful method for the asymmetric synthesis of amines in general. nih.govyale.edu A potential route would involve the condensation of a thietane-2-carboxaldehyde with enantiopure tert-butanesulfinamide to form a sulfinylimine. Diastereoselective addition of a nucleophile (if required for other derivatives) or reduction, followed by cleavage of the auxiliary, would yield the chiral amine. nih.gov

Chiral Auxiliaries and Catalytic Enantioselective Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis allow for a rational design of such a synthetic route.

One potential strategy involves the diastereoselective formation of the thietane ring. For instance, an acyclic precursor containing a chiral auxiliary could undergo a cyclization reaction. The auxiliary would bias the formation of one diastereomer of the thietane ring over the other. Subsequent removal of the auxiliary would yield the enantiomerically enriched thietane derivative.

Catalytic enantioselective approaches, on the other hand, utilize a chiral catalyst to control the stereochemistry of the reaction. These methods are often more efficient as a small amount of the chiral catalyst can generate a large quantity of the chiral product. For the synthesis of chiral thietanes, a catalytic asymmetric cycloaddition or a kinetic resolution of a racemic mixture of thietane precursors could be envisioned.

A notable example of synthesizing a chiral disubstituted thietane, which provides insight into achieving stereocontrol, involves the reaction of a chiral thiirane-2-methanol with 3-nitrophenol under Mitsunobu conditions. This reaction proceeds through a nucleophilic ring-opening of the thiirane followed by an intramolecular substitution to yield a chiral cis-2,3-disubstituted thietane nih.gov. This demonstrates a strategy where the stereochemistry of a precursor dictates the stereochemistry of the final thietane ring.

Approach Description Potential Application for this compound
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of the product.An acyclic precursor with a chiral auxiliary undergoes diastereoselective cyclization to form the thietane ring.
Catalytic Enantioselective A chiral catalyst is used in sub-stoichiometric amounts to favor the formation of one enantiomer.Asymmetric cycloaddition to form the thietane ring or kinetic resolution of a racemic intermediate.

Derivation from Chiral Pool Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. These molecules can be used as starting materials for the synthesis of complex chiral molecules. Several strategies have been developed for the synthesis of optically active thietane derivatives starting from chiral pool precursors.

Carbohydrates, with their multiple stereocenters, are particularly useful starting materials. For example, optically active thietanose nucleosides have been synthesized from D- and L-xyloses researchgate.net. In these syntheses, the stereocenters of the sugar are used to control the stereochemistry of the newly formed thietane ring. A typical sequence involves the selective modification of the sugar to introduce the necessary functional groups for thietane ring formation, such as mesylates, which are then displaced by a sulfur nucleophile in an intramolecular SN2 reaction.

Another example is the synthesis of an optically active thietane nucleoside from vitamin C researchgate.net. The inherent chirality of vitamin C is leveraged to produce an enantiomerically pure thietane-containing molecule. Similarly, diethyl L-tartrate has been used as a chiral starting material for the synthesis of an optically active thietane that is a sulfur analogue of oxetanocin A researchgate.net.

To apply this methodology to the synthesis of this compound, a suitable chiral pool precursor would be selected. For instance, a chiral amino acid could potentially serve as a starting point. The amino acid would provide both the chiral center and the nitrogen functionality. The synthesis would involve the transformation of the carboxylic acid and the side chain of the amino acid to construct the thietane ring.

Chiral Pool Precursor Resulting Chiral Thietane Derivative Key Synthetic Steps
D- and L-XyloseOptically active thietanose nucleosidesFunctional group manipulation, intramolecular SN2 cyclization
Vitamin COptically active thietane nucleosideTransformation of the lactone ring, introduction of sulfur
Diethyl L-tartrateOptically active thietane (sulfur analogue of oxetanocin A)Conversion of diol to dimesylate, reaction with sodium sulfide

Chemical Reactivity and Transformation of Thietan 2 Ylmethanamine

Reactivity of the Strained Thietane (B1214591) Ring System

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain. This inherent strain makes it a valuable intermediate in organic synthesis, readily undergoing reactions that relieve this strain. scispace.commsu.edu The reactivity of thietanes can be broadly categorized into ring-opening reactions, ring expansions, and reactions at the sulfur atom. researchgate.netresearchgate.net These transformations can be initiated by nucleophiles, electrophiles, or oxidizing agents.

Due to the strained nature of the four-membered ring, thietanes are susceptible to ring-opening by nucleophiles. wikipedia.org In the case of Thietan-2-ylmethanamine, the presence of the aminomethyl substituent at the C2 position can influence the reaction's course. The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-sulfur bond.

The ring-opening of unsymmetrical thietanes, such as this compound, presents a question of regioselectivity, as the nucleophile can attack either the C2 or the C4 carbon atom. The outcome of this attack is influenced by a balance of steric and electronic effects. researchgate.net In many cases of nucleophilic ring-opening of substituted thietanes, the attack occurs at the less substituted carbon atom, following a typical SN2 pathway. However, the electronic nature of the substituents can play a crucial role in directing the regioselectivity. researchgate.netresearchgate.net For this compound, the aminomethyl group at C2 may exert both steric hindrance and electronic effects that influence the site of nucleophilic attack.

In related systems, studies on the ring-opening of 2-substituted thiiranes (three-membered sulfur heterocycles) have shown that the regioselectivity is sensitive to substituent effects. cdnsciencepub.com While direct studies on this compound are not extensively documented, general principles suggest that strong nucleophiles would likely attack the less sterically hindered C4 position. Conversely, reactions proceeding through intermediates that develop positive charge on the adjacent carbon might favor attack at the C2 position due to potential stabilization by the nitrogen atom of the aminomethyl group.

A wide array of nucleophiles can participate in the ring-opening of thietanes. The reaction conditions can be tailored to accommodate the specific nucleophile and substrate. Generally, strong nucleophiles are effective in promoting the ring-opening reaction.

Nucleophile Type Example Nucleophile Typical Product
Carbon NucleophilesOrganolithium reagents (e.g., Butyllithium)Thiolates, which can be further functionalized
Nitrogen NucleophilesAmines, AzidesAmino-thiols
Oxygen NucleophilesAlkoxides, HydroxidesHydroxy-thioethers
Sulfur NucleophilesThiols, Hydrogen Sulfide (B99878)Dithioethers, Thiols
Halogen NucleophilesHalide ions (e.g., Cl⁻, Br⁻, I⁻)Halo-thiols

This table represents a general scope of nucleophiles for thietane ring-opening based on established reactivity patterns. rsc.orgscience.gov

The sulfur atom in the thietane ring possesses lone pairs of electrons, making it susceptible to attack by electrophiles. researchgate.net This electrophilic activation renders the ring more prone to subsequent nucleophilic attack and ring-opening. msu.edu For instance, in the presence of acids, the sulfur atom can be protonated, forming a sulfonium (B1226848) ion. This enhances the leaving group ability of the sulfur moiety and facilitates ring cleavage by a nucleophile.

Another pathway involves the reaction with electrophilic reagents like halogens. For example, chlorination of a thietane can form a chlorosulfonium intermediate, which is then opened by the chloride ion. msu.edu Aryne-based electrophilic activation has also been shown to be an effective method for the ring-opening of thietanes under mild conditions, accommodating a broad range of nucleophiles. rsc.org

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net These oxidative transformations modify the electronic properties and geometry of the heterocyclic ring. The oxidation state of the sulfur atom can significantly impact the biological activity and chemical reactivity of the molecule.

The oxidation of thietanes to thietane S-oxides (sulfoxides) can be achieved using a variety of oxidizing agents. researchgate.net The choice of oxidant and reaction conditions allows for controlled oxidation to the sulfoxide level without proceeding to the sulfone.

Commonly used reagents for this transformation include:

m-Chloroperbenzoic acid (m-CPBA)

Hydrogen peroxide

Peracetic acid thieme-connect.de

The oxidation of a 2-substituted thietane like this compound to its S-oxide introduces a new stereocenter at the sulfur atom. This results in the potential formation of two diastereomers: cis and trans, depending on the orientation of the oxygen atom relative to the substituent at the C2 position. The ratio of these diastereomers is influenced by the steric and electronic nature of the substituent on the thietane ring. researchgate.net

Oxidizing Agent Typical Conditions Product
m-Chloroperbenzoic acid (m-CPBA)CH₂Cl₂, 0 °C to room temperatureThietane S-Oxide
Hydrogen Peroxide/Tungstic AcidH₂O₂/H₂WO₄, 0-10 °CThietane S,S-Dioxide
Potassium Permanganate (B83412)KMnO₄, Acetone, rtThietane S,S-Dioxide
Peracetic AcidCH₃COOH, rtThietane S-Oxide/S,S-Dioxide

This table summarizes common reagents for the oxidation of the thietane sulfur atom. thieme-connect.de

Oxidative Transformations of the Sulfur Atom within the Thietane Ring

Synthesis of Thietane Dioxides and their Reactivity

The sulfur atom of the thietane ring in this compound can be readily oxidized to form the corresponding sulfoxide (thietane 1-oxide) and sulfone (thietane 1,1-dioxide). The oxidation to the thietane 1,1-dioxide derivative is a common transformation for thietane-containing compounds. This conversion significantly alters the electronic properties and steric profile of the heterocyclic ring, rendering the thietane dioxide moiety a stable and polar structural motif.

The synthesis of thietane 1,1-dioxides is typically achieved through the use of strong oxidizing agents. Research on various thietanyl derivatives has demonstrated that reagents such as potassium permanganate in acidic media or peroxy acids are effective for this transformation. researchgate.net For instance, the oxidation of other substituted thietanes has been successfully carried out to yield the corresponding 1,1-dioxothietan-3-yl derivatives for the first time in certain studies. researchgate.net While specific literature detailing the oxidation of this compound is not prevalent, the general applicability of these methods suggests a straightforward synthesis of (1,1-dioxidothietan-2-yl)methanamine. The reaction generally proceeds with high efficiency. The resulting thietane dioxides are noted for being stable to further oxidation.

Table 1: Common Oxidizing Agents for Thietane Oxidation

Oxidizing Agent Typical Conditions Product Reference
Potassium Permanganate (KMnO₄) Acidic media (e.g., H₂SO₄) Thietane 1,1-dioxide researchgate.net
Peracetic Acid Acetic Acid Thietane 1,1-dioxide researchgate.net

The reactivity of thietane dioxides themselves is a subject of study, with these motifs appearing in biologically active compounds. Their stability and polarity make them attractive for applications in medicinal and agricultural chemistry. nih.gov

Reactivity of the Pendant Aminomethyl Group

The primary amine functionality of the aminomethyl group is a key site of reactivity in this compound, primarily exhibiting nucleophilic characteristics.

Nucleophilic Properties of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine makes this compound a competent nucleophile. This allows it to participate in a wide array of bond-forming reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The amine can react with alkyl halides or undergo reductive amination with aldehydes and ketones to form secondary and tertiary amines. Catalytic methods for the N-alkylation of amines with alcohols, proceeding through a hydrogen auto-transfer mechanism, represent a green alternative to traditional methods and are broadly applicable to various amines. nih.govnih.govrsc.org Such protocols could be applied to this compound to introduce a diverse range of substituents.

N-Acylation: Reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (using coupling agents or catalytic activation) yields stable amide derivatives. beilstein-journals.orgtubitak.gov.tr Direct N-acylation of amines with aldehydes under oxidative conditions or with carboxylic acids using specialized catalysts provides efficient, mild, and functional group tolerant pathways to amides. organic-chemistry.orgrsc.org These reactions are fundamental in medicinal chemistry for modifying molecular properties.

Table 2: Representative Nucleophilic Reactions of Primary Amines

Reaction Type Reagent Class Product Class General Significance
N-Alkylation Alkyl Halides, Alcohols, Aldehydes/Ketones Secondary/Tertiary Amines Introduction of alkyl groups to modify steric and electronic properties. nih.govnih.gov
N-Acylation Acyl Chlorides, Carboxylic Acids, Aldehydes Amides Formation of stable, neutral amide bonds, crucial for peptidomimetics and drug scaffolds. beilstein-journals.orgorganic-chemistry.org
Michael Addition α,β-Unsaturated Carbonyls β-Amino Carbonyls Carbon-nitrogen bond formation via conjugate addition.

Reactions at the Alpha-Carbon of the Aminomethyl Moiety

Direct functionalization of the carbon atom alpha to the primary amine in this compound presents a significant synthetic challenge. Unlike alpha-carbons adjacent to carbonyl groups, the C-H bonds at this position are not acidic and lack inherent reactivity for facile substitution.

Standard methods that rely on the formation of enolates or enols are not applicable. Consequently, reactions such as halogenation or alkylation at this specific alpha-carbon are not commonly reported for simple alkylamines under typical conditions. Achieving selectivity at this position would likely require advanced synthetic strategies, possibly involving directed metallation, radical-based processes, or enzymatic transformations, none of which are prominently documented in the available literature for this specific compound.

Tandem and Cascade Reactions Involving this compound

The bifunctional nature of this compound, possessing both a nucleophilic amine and a heterocyclic thietane ring, makes it a potentially valuable building block for tandem, cascade, and multicomponent reactions designed to rapidly build molecular complexity. researchgate.netacs.org

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. organic-chemistry.orgnih.govnih.gov The primary amine of this compound allows it to theoretically participate as the amine component in several classic MCRs.

For example, in an Ugi four-component reaction , this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide structure. Similarly, in a Mannich reaction , it could condense with a non-enolizable aldehyde (like formaldehyde) and an enolizable carbonyl compound to form a β-amino carbonyl derivative. While specific examples utilizing this compound in MCRs are not explicitly reported, its functional group profile makes it a suitable candidate for such transformations.

Table 3: Hypothetical Multicomponent Reactions with this compound

MCR Type Components Potential Product Scaffold
Ugi Reaction This compound, Aldehyde, Carboxylic Acid, Isocyanide α-(Thietan-2-ylmethyl)amino-N-acylcarboxamide
Mannich Reaction This compound, Aldehyde, Enolizable Ketone β-(Thietan-2-ylmethyl)amino ketone

Sequential Transformations for Complex Structure Elaboration

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. researchgate.netresearchgate.net this compound can be envisioned as a substrate for sequential transformations that elaborate complex structures.

A hypothetical cascade could be initiated by the nucleophilic amine. For instance, an initial N-acylation with a carefully chosen acylating agent bearing an additional reactive moiety could be followed by an intramolecular reaction involving the thietane ring. While documented examples of such cascades starting specifically with this compound are scarce, the principle has been demonstrated with other heterocyclic systems. Photochemically initiated cascade reactions have been used to construct complex thietane derivatives, highlighting the reactivity of the thietane core in such processes. researchgate.netglobalauthorid.com A synthetic sequence could therefore be designed where the amine is first functionalized, followed by a ring-opening or ring-expansion of the thietane, leading to more complex sulfur-containing acyclic or heterocyclic structures.

Advanced Applications of Thietan 2 Ylmethanamine As a Synthetic Building Block

Utilization in the Synthesis of Diverse Heterocyclic Frameworks

The synthesis of complex heterocyclic structures is a cornerstone of modern drug discovery and materials science. The incorporation of unique building blocks can significantly influence the physicochemical properties of the resulting molecules.

Construction of Sulfur-Containing Fused and Bridged Ring Systems

The synthesis of sulfur-containing fused and bridged ring systems is of significant interest due to their presence in numerous biologically active compounds. bris.ac.ukresearchgate.net These scaffolds often impart specific conformational constraints and electronic properties. bris.ac.uk General methods for creating sulfur-bridged rings often involve strategies like intramolecular cycloadditions or reactions utilizing bicyclic sulfonium (B1226848) ions. researchgate.netresearchgate.net For instance, a facile synthesis of medium-sized rings can be achieved via a bicyclic sulfonium species, where the sulfur atom acts as a "bridge" to facilitate the ring closure. researchgate.net Similarly, the synthesis of sulfur-containing bridged cyclobutanes has been accomplished through formal cycloadditions of pyridinium (B92312) 1,4-zwitterionic thiolates. nih.gov However, specific examples detailing the use of Thietan-2-ylmethanamine as a starting material for the construction of such fused or bridged systems are not readily found in the available literature.

Assembly of Spirocyclic Structures

Spirocycles, characterized by their three-dimensional nature, are increasingly sought after in drug discovery programs. ucl.ac.ukbeilstein-journals.org The synthesis of spirocyclic structures can be achieved through various methods, including strain-release driven spirocyclization and photocatalytic generation of radicals to construct spirocyclic pyrrolidines. nih.gov While there is considerable research on the synthesis of spirocycles, including those containing sulfur, specific methodologies employing this compound for the direct assembly of spirocyclic frameworks are not documented in the reviewed sources.

Integration into Complex Molecular Architectures for Functional Materials

The design of complex molecular architectures is crucial for the development of functional materials with applications in areas like electronics and energy conversion. elsevierpure.com Such materials often derive their properties from the precise arrangement of molecular units. researchgate.net While sulfur-containing compounds are integral to various functional materials, and the synthesis of sulfur-containing heterocycles is a significant area of research, specific instances of integrating this compound into complex molecular architectures for functional materials are not described in the available research. sioc-journal.cn

Theoretical and Computational Investigations of Thietan 2 Ylmethanamine

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to calculate the properties of molecules. For Thietan-2-ylmethanamine, these studies are crucial for understanding the fundamental nature of its chemical bonds and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It focuses on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. nih.gov DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and predict various electronic properties. e3s-conferences.orgnih.gov

For the thietane (B1214591) ring, a key feature is its non-planar, puckered conformation, which DFT calculations can accurately model. These calculations provide optimized geometric parameters, such as bond lengths and angles, that define the molecule's three-dimensional structure. While specific DFT data for this compound is not widely published, analysis of related thietane structures provides valuable insights. For instance, crystallographic data of a substituted thietane reveals the characteristic bond angles and lengths of the four-membered ring. nih.gov The C-S-C bond angle is significantly smaller than the other internal ring angles, a direct consequence of accommodating the larger sulfur atom within the strained four-membered ring. nih.gov

DFT is also used to determine frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting the chemical reactivity of this compound. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests the molecule is more likely to be reactive. bigchem.eu

Table 1: Representative Geometric Parameters of a Substituted Thietane Ring Data derived from a crystal structure of a complex thietane derivative. nih.gov

ParameterValue
Bond Angle C-S-C77.86°
Bond Angle S-C-C92.82°
Bond Angle C-C-C93.06°

Ab initio and semi-empirical methods are other classes of quantum chemical calculations used to explore molecular properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, while computationally intensive, can provide highly accurate results for molecular energies and structures. nih.gov

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the calculations. This makes them faster and suitable for larger molecules, although they may be less accurate than ab initio or DFT methods. Both approaches can be used to calculate a range of molecular properties for this compound, including dipole moments, polarizability, and vibrational frequencies, which are essential for interpreting spectroscopic data. mdpi.com

Conformational Analysis of this compound

The biological activity and chemical reactivity of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. umn.edu

Computational methods are indispensable for mapping the conformational landscape of a molecule. masterorganicchemistry.comresearchgate.net This landscape is a representation of the molecule's potential energy as a function of its geometric parameters, such as torsion angles. By exploring this surface, chemists can identify stable conformations, which correspond to energy minima, and the transition states that connect them. rsc.orgwayne.edu

For this compound, the conformational landscape is determined by two main factors: the puckering of the thietane ring and the rotation around the C-C and C-N bonds of the aminomethyl side chain. The thietane ring is not planar; it adopts a puckered conformation to relieve ring strain. This puckering creates different possible orientations for the aminomethyl substituent (axial vs. equatorial-like positions). Furthermore, the side chain itself can rotate, leading to various rotamers. Computational techniques, such as systematic conformational searches or molecular dynamics simulations, are used to explore these possibilities and calculate the relative energies of the different conformers to determine the most stable structures. nih.govnih.gov

The thietane ring in this compound possesses significant ring strain, an inherent instability due to its four-membered structure. wikipedia.org This strain is a combination of angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent atoms). libretexts.org The total strain energy of the parent thietane molecule is estimated to be approximately 19.6 kcal/mol.

Table 2: Comparison of Ring Strain Energies

Cycloalkane/HeterocycleRing Strain Energy (kcal/mol)
Cyclopropane27.5
Thietane~19.6
Cyclobutane26.3 wikipedia.org
Cyclopentane6.2
Cyclohexane0

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions involving thietane derivatives. Due to its inherent ring strain, the thietane ring can undergo various ring-opening and ring-expansion reactions. researchgate.netnih.govbeilstein-journals.org Theoretical calculations can map the entire reaction pathway, from reactants to products, through the transition state.

DFT calculations are frequently used to determine the activation energies of potential reaction pathways, allowing chemists to predict which reactions are most likely to occur. rsc.orgrsc.org For instance, in reactions involving nucleophilic attack on the thietane ring, computational models can help identify the most susceptible carbon atom and the stereochemical outcome of the reaction. Studies on related systems have shown that photochemical ring expansion of thietanes can proceed through a diradical pathway, a mechanism that was investigated and supported by DFT calculations. rsc.orgrsc.org By modeling these complex processes, computational studies provide a detailed, step-by-step picture of how this compound might be synthesized or how it might react under various conditions.

Transition State Analysis for Thietane Formation and Ring-Opening Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of thietane formation and ring-opening reactions. Transition state analysis allows for the characterization of the high-energy structures that connect reactants, intermediates, and products, thereby providing a detailed map of the reaction pathway.

Thietane Formation:

One of the common methods for synthesizing thietanes is the [2+2] photocycloaddition of a thiocarbonyl compound with an alkene, known as the thia-Paternò-Büchi reaction. Theoretical calculations have been employed to understand the transition states involved in this process. These studies often suggest a stepwise mechanism involving the formation of a diradical intermediate. The stability of this intermediate and the energy of the transition states leading to it are critical in determining the feasibility and outcome of the reaction.

For instance, computational studies on model systems have shown that the approach of the excited thiocarbonyl to the alkene leads to the formation of a C-C or a C-S bond in the initial step. The relative energies of the transition states for these two pathways can predict the regioselectivity of the cycloaddition.

Ring-Opening and Ring-Reversion Reactions:

The ring-opening of thietanes is another area where transition state analysis has provided valuable insights. For example, the cycloreversion of thietane radical cations has been analyzed using DFT at the UB3LYP/6-31G* level of theory. researchgate.net This study revealed a stepwise mechanism initiated by the breaking of the C2-C3 bond, leading to the formation of an alkene and a thiobenzophenone. researchgate.net The calculations identified the transition states for each step and the associated energy barriers, providing a comprehensive understanding of the reaction mechanism. researchgate.net

Below is a representative data table summarizing typical computational findings for transition states in thietane reactions, based on analogous systems.

Reaction TypeComputational MethodKey Transition State FeatureCalculated Activation Energy (kcal/mol) - Representative
Thia-Paternò-BüchiDFTFormation of the initial C-C or C-S bond10-20
Ring-Opening (Cycloreversion)UB3LYP/6-31G*C2-C3 bond cleavage15-25

Note: The data in this table is representative of computational studies on thietane derivatives and not specific to this compound.

Prediction of Regioselectivity and Stereoselectivity in Transformations

Computational models are powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions involving thietanes. These predictions are often based on the analysis of frontier molecular orbitals (FMOs) or the relative energies of different transition states.

Regioselectivity:

In the context of thietane formation via photocycloaddition, the regioselectivity can be explained by considering the interactions between the FMOs of the reactants. For the reaction between a thiocarbonyl compound and an alkene, theoretical calculations have been performed to determine the coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for each reactant. nih.gov The regioselectivity is then predicted based on the most favorable orbital overlap. For example, in the reaction of thiochalcone with acrylonitrile, the largest coefficients in both the HOMO and LUMO of thiochalcone are located on the sulfur atom, while for acrylonitrile, they are on the β-carbon atom. nih.gov This orbital arrangement favors the formation of a bond between the sulfur and the β-carbon, thus determining the regiochemistry of the resulting thietane. nih.gov

Stereoselectivity:

The stereoselectivity of thietane-forming reactions can also be rationalized through computational analysis of the transition states. For reactions that proceed through a diradical intermediate, the stereochemical outcome is determined by the relative rates of bond rotation and ring closure in the intermediate. Computational studies can model the potential energy surface of these intermediates and calculate the energy barriers for different pathways, thereby predicting the favored stereoisomer. In many photochemical additions to form thietanes, a high degree of stereospecificity is observed, suggesting either a concerted mechanism or the involvement of very short-lived diradical intermediates where ring closure is faster than bond rotation. researchgate.net

The following table summarizes how computational approaches are used to predict selectivity in thietane reactions, based on studies of related compounds.

Selectivity TypeComputational ApproachKey Determining FactorPredicted Outcome
RegioselectivityFrontier Molecular Orbital (FMO) AnalysisMaximization of orbital overlap between key atoms of reactantsPreferred orientation of reactants leading to one major regioisomer
StereoselectivityTransition State Energy CalculationsLower energy transition state for the formation of one stereoisomer over anotherPredominance of the thermodynamically or kinetically favored stereoisomer

Note: The information in this table is based on general computational studies of thietane chemistry and is intended to be illustrative for the case of this compound.

Spectroscopic and Diffraction Based Structural Elucidation of Thietan 2 Ylmethanamine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For Thietan-2-ylmethanamine, both ¹H and ¹³C NMR would provide critical data.

In ¹H NMR spectroscopy, the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals would allow for the assignment of each hydrogen atom in the molecule. The protons on the carbon adjacent to the electron-withdrawing nitrogen atom of the amine are expected to appear in the δ 2.3-3.0 ppm range libretexts.org. The N-H protons of the primary amine would typically present as a broad signal between 0.5 and 3.0 ppm, and their presence could be confirmed by their disappearance upon D₂O exchange libretexts.orgorgchemboulder.com. The protons on the thietane (B1214591) ring would exhibit complex splitting patterns due to their diastereotopic nature, providing key information on the ring's conformation.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Carbons directly bonded to the nitrogen atom typically resonate in the 10-65 ppm range libretexts.org. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively establish the connectivity between protons and carbons, confirming the regiochemistry of the aminomethyl group at the C2 position of the thietane ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments could reveal through-space interactions between protons, helping to assign the relative stereochemistry of substituents on the thietane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted Chemical Shift (δ, ppm) Notes
H on C-2 ¹H ~3.0 - 4.0 Deshielded by both sulfur and the aminomethyl group.
H on C-3 ¹H ~2.0 - 3.0 Methylene protons on the thietane ring.
H on C-4 ¹H ~2.5 - 3.5 Methylene protons adjacent to sulfur.
H on CH₂-N ¹H ~2.3 - 3.0 Methylene protons adjacent to the amine group libretexts.org.
H on NH₂ ¹H ~0.5 - 3.0 Broad signal, exchangeable with D₂O libretexts.orgorgchemboulder.com.
C-2 ¹³C ~40 - 50 Carbon bearing the aminomethyl substituent.
C-3 ¹³C ~30 - 40 Methylene carbon in the thietane ring.
C-4 ¹³C ~25 - 35 Methylene carbon adjacent to sulfur.

Note: These are estimated values based on typical ranges for similar functional groups and heterocyclic systems.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information through the analysis of fragmentation patterns.

For this compound (C₄H₉NS), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight (103.0456 g/mol ) and confirm its molecular formula.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z 103. A key feature for amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound libretexts.org.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. The most characteristic fragmentation pathway for primary amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of the thietanyl radical, leading to a prominent peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. Another likely fragmentation would be the cleavage of the C-S bonds in the thietane ring, leading to characteristic losses and fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Fragmentation Pathway
103 [C₄H₉NS]⁺˙ Molecular Ion (M⁺˙)
102 [C₄H₈NS]⁺ Loss of H˙ (M-1)
74 [C₃H₆S]⁺˙ Loss of ethylenimine (C₂H₅N) via ring cleavage

Note: Fragmentation is complex and other pathways are possible.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the primary amine and the thietane ring.

N-H Stretching: Primary amines show two distinct, medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds orgchemboulder.com.

N-H Bending: A broader absorption between 1650-1580 cm⁻¹ would be indicative of the N-H scissoring (bending) vibration orgchemboulder.com.

C-N Stretching: The C-N stretching of an aliphatic amine would appear in the 1250-1020 cm⁻¹ range orgchemboulder.com.

C-S Stretching: The C-S bond within the thietane ring would produce a weak absorption in the 700-600 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While N-H and C-N stretches are visible, the C-S bond, being more polarizable, often gives a more intense signal in Raman than in IR spectroscopy. This would be particularly useful for confirming the integrity of the thietane ring structure. The combination of IR and Raman spectra provides a comprehensive vibrational "fingerprint" of the molecule core.ac.uk.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Signal
Primary Amine (NH₂) Asymmetric & Symmetric Stretch 3400-3250 (two bands) orgchemboulder.com Weak to Medium
Primary Amine (NH₂) Scissoring (Bend) 1650-1580 orgchemboulder.com Weak
Aliphatic C-H Stretch 2960-2850 Strong
Aliphatic C-N Stretch 1250-1020 orgchemboulder.com Medium

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the solid-state structure. This technique would provide precise bond lengths, bond angles, and the conformation of the thietane ring.

To perform this analysis, a suitable single crystal of this compound, or a solid adduct thereof, would be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The pattern of diffracted spots reveals the crystal's unit cell dimensions and symmetry, while the intensities of the spots are used to calculate an electron density map of the molecule.

For this compound, crystallographic data would confirm:

The connectivity of all atoms, verifying the aminomethyl group's position on the thietane ring.

The precise bond lengths (C-S, C-N, C-C, C-H, N-H) and bond angles.

The puckering of the four-membered thietane ring. Thietane rings are typically not planar, and the exact conformation can be determined acs.org.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the primary amine group, which dictates the crystal packing.

Table 4: Hypothetical Crystallographic Data Parameters for a this compound Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 7.1
β (°) 95.5
Volume (ų) 610
Z (molecules/unit cell) 4
Bond Length C-S (Å) ~1.82
Bond Length C-N (Å) ~1.47

Note: These values are illustrative and would need to be determined experimentally.

Broader Research Perspectives and Future Avenues for Thietan 2 Ylmethanamine

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of specifically substituted thietanes like Thietan-2-ylmethanamine has traditionally relied on multi-step methods, including intramolecular nucleophilic thioetherifications and photochemical [2+2] cycloadditions. nih.gov However, the future of thietane (B1214591) synthesis is trending towards the development of sophisticated catalytic systems that offer greater efficiency, control, and access to chiral molecules. A significant frontier in this area is asymmetric catalysis, which is crucial for producing enantiomerically pure compounds for pharmaceutical applications.

One promising direction involves the use of transition metal catalysts. For instance, a palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides has been developed to create α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity. nih.gov This method demonstrates the potential for catalytic systems to perform complex transformations on the thietane ring, converting racemic precursors into enantioenriched products. nih.gov Although this example involves a thietane sulfone, the principles can be extended to other thietane derivatives.

Another avenue is the exploration of organocatalysis. Chiral Brønsted acids, for example, have been successfully used in the asymmetric synthesis of related sulfur heterocycles like tetrahydrothiophenes through the desymmetrization of oxetanes. nsf.gov The development of similar organocatalytic ring-opening or cyclization strategies could provide a metal-free pathway to chiral thietanes. Furthermore, catalytic hydrogenation of substituted thiophenes represents a viable strategy; for example, 3-amino thietane can be synthesized via the catalytic hydrogenation of 3-nitrothiophene, showcasing a practical approach for creating amino-substituted thietanes. researchgate.net

Future research will likely focus on designing catalysts specifically for the 2-substituted thietane scaffold, enabling direct and stereocontrolled installation of the aminomethyl group. This could involve adapting existing methods or discovering entirely new catalytic transformations that tolerate the reactive nature of the thietane ring.

Table 1: Emerging Catalytic Strategies for Thietane and Related Sulfur Heterocycle Synthesis

Catalytic Approach Catalyst Type Transformation Key Advantage
Asymmetric Allylic Alkylation Palladium Complex Alkylation of thietane 1,1-dioxides Creates tetrasubstituted stereocenters with high enantioselectivity. nih.gov
Asymmetric Desymmetrization Chiral Brønsted Acid Intramolecular ring-opening of oxetanes Efficient, metal-free synthesis of chiral tetrahydrothiophenes. nsf.gov
Catalytic Hydrogenation Transition Metal Reduction of nitrothiophene Provides a direct route to amino-substituted thietane rings. researchgate.net
Intramolecular Photocycloaddition Light (as promoter) [2+2] Cycloaddition Access to complex fused-ring systems like thietane-fused β-lactams. researchgate.net

Exploration of Bioisosteric Replacements Utilizing the Thietane Scaffold

In medicinal chemistry, the strategic replacement of a functional group with another that retains biological activity while improving physicochemical or pharmacokinetic properties is known as bioisosteric replacement. nih.gov The thietane ring has emerged as a valuable scaffold for this purpose due to its distinct three-dimensional structure, polarity, and low molecular weight. researchgate.netnih.goveurekaselect.com Unlike its more explored oxygen analog, the oxetane (B1205548), the thietane ring is gaining attention for the unique opportunities it provides in analog design. nih.govresearchgate.net

The thietane scaffold can serve as a bioisostere for several common chemical motifs:

Carboxylic Acids: Thietan-3-ol has been successfully evaluated as a bioisostere of the carboxylic acid group. nih.gov This replacement can be critical in drug design, particularly for central nervous system (CNS) agents, where reducing the acidity of a lead compound is often necessary to improve brain penetration. nih.gov

Carbonyl and gem-Dimethyl Groups: The compact, puckered structure of the thietane ring allows it to mimic the spatial arrangement of carbonyl groups or sterically demanding gem-dimethyl groups, while introducing different electronic properties and metabolic profiles.

Aromatic Rings: In some contexts, the three-dimensional thietane can replace flat aromatic rings to improve solubility and escape the metabolic liabilities associated with planar systems.

Other Heterocycles: Strained spirocycles containing a thietane ring, such as 2-thia-6-azaspiro[3.3]heptane, are being explored as bioisosteres for larger, more flexible heterocycles like piperazine (B1678402) and piperidine. rsc.org This can lead to significant improvements in target selectivity and reduction of off-target effects. rsc.org

The incorporation of a thietane moiety, as in this compound, can favorably modulate properties such as solubility, lipophilicity, metabolic stability, and cell permeability. researchgate.net The sulfur atom can engage in unique non-covalent interactions with biological targets and provides a site for controlled oxidation to the corresponding sulfoxide (B87167) or sulfone, offering further avenues for property modulation. nih.gov

Table 2: Comparison of Thietane as a Bioisostere

Original Moiety Thietane-Based Bioisostere Key Property Modifications
Carboxylic Acid Thietan-3-ol Reduced acidity, increased permeability. nih.gov
Phenyl Ring Thietane Increased three-dimensionality, improved solubility, altered metabolic profile.
gem-Dimethyl Group Thietane Mimics spatial bulk while adding polarity.
Piperazine 2,6-Diazaspiro[3.3]heptane (contains thietane-like strain) Improved target selectivity, reduced off-target toxicity. rsc.org

Interdisciplinary Research Incorporating this compound in Emerging Fields

The unique properties of the thietane ring are paving the way for its use beyond medicinal chemistry, in emerging interdisciplinary fields such as materials science and chemical ecology.

In materials science , four-membered heterocycles like thietanes are gaining attention for their ability to impart tailored properties such as solubility, polarity, and hydrogen-bonding capabilities to advanced materials. researchgate.net There is significant potential for developing polymers derived from thietane monomers. researchgate.net Analogous sulfur heterocycles, like thiophenes, are foundational to a vast class of conductive polymers and photoactive molecules with applications in electronics and biomedicine. mdpi.com Thietane-based polymers could offer a new class of materials with unique thermal, optical, or mechanical properties stemming from the strained-ring structure. The aminomethyl group in this compound provides a reactive handle for polymerization or for grafting onto other material surfaces to modify their characteristics.

In the field of chemical ecology , thietane and its derivatives have been identified as potent signaling molecules. Specifically, thietane and 2-propylthietane function as strong-smelling alarm pheromones for mice and are recognized as predator scent analogues. wikipedia.org This discovery opens up avenues for research into the design of novel, humane pest control agents or tools for studying predator-prey interactions and animal behavior. The specific structure of this compound could be investigated for similar semiochemical activity or used as a scaffold to develop more potent or specific analogues. This research connects organic chemistry with sensory biology, as human and mouse olfactory receptors that respond to thietane have been identified. wikipedia.org

Advanced Computational Design and Prediction of Novel Thietane-Based Molecules

Computational chemistry and molecular modeling are now integral tools in the modern drug discovery pipeline, enabling the rational design and optimization of new therapeutic agents. alliedacademies.orgmdpi.com These in silico techniques are highly applicable to the design of novel molecules based on the this compound scaffold.

Several computational approaches can accelerate the exploration of thietane-based chemical space:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govbris.ac.uk By docking this compound derivatives into the active site of a target, researchers can prioritize compounds with the highest predicted binding affinity for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model for thietane derivatives could predict the activity of unsynthesized analogues, guiding the design of more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the flexibility of both the ligand and its target protein. nih.gov This can reveal key dynamic interactions that are missed by static docking models and help assess the stability of the ligand-protein complex.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov Applying in silico ADMET screening to virtual libraries of thietane-based compounds allows for the early deselection of candidates with unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources. bris.ac.uk

The unique electronic configuration and strained-ring system of thietanes are key parameters that inform these computational models. researchgate.net The successful application of these methods to related sulfur heterocycles like thiophenes and thiazoles in designing novel anticancer agents demonstrates the immense potential for applying the same strategies to the thietane scaffold. nih.govbris.ac.uknih.gov

Q & A

Q. What are the optimal synthetic pathways for Thietan-2-ylmethanamine, and how can purity be validated?

  • Methodology :
    • Synthesis : Use reductive amination of thietan-2-carbaldehyde with ammonium acetate, followed by purification via fractional distillation or column chromatography .
    • Purity Validation :
  • GC-MS : Quantify impurities using gas chromatography-mass spectrometry (retention time: ~8.2 min; m/z 102 [M+H]+).
  • NMR : Confirm structural integrity (e.g., δ 2.8–3.1 ppm for thietane ring protons; δ 1.6 ppm for methylene amine protons) .
    • Safety : Follow GHS protocols for handling flammable amines (e.g., inert atmosphere, PPE) .

Q. How can spectroscopic data (e.g., IR, NMR) be interpreted to confirm this compound’s structure?

  • Methodology :
    • IR : Look for N-H stretching (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
    • ¹³C NMR : Assign peaks using DEPT-135 (e.g., 45 ppm for thietane carbons; 35 ppm for methylene carbons).
    • Cross-Validation : Compare with NIST Chemistry WebBook reference spectra .

Q. What are the recommended storage conditions to ensure this compound’s stability?

  • Guidelines :
    • Store in amber glass under argon at –20°C to prevent oxidation.
    • Avoid contact with moisture (hydrolysis risk) or strong acids (amine protonation alters reactivity) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :
    • Software : Use Gaussian 16 with B3LYP/6-31G(d) basis set.
    • Parameters : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
    • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect)?

  • Analysis Framework :
    • Experimental Variables : Assess differences in assay conditions (pH, temperature, solvent).
    • Dose-Response Curves : Replicate studies using standardized protocols (IC50 values ± SEM).
    • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies .

Q. What experimental designs are suitable for studying this compound’s ecological impact (e.g., biodegradation, toxicity)?

  • Protocol :
    • Biodegradation : Use OECD 301F test (measure CO₂ evolution over 28 days).
    • Toxicity : Conduct Daphnia magna acute toxicity tests (LC50 determination).
    • Data Reporting : Include positive/negative controls and cite ECOTOX database benchmarks .

Q. How can researchers optimize reaction conditions for this compound derivatives in catalytic asymmetric synthesis?

  • Strategy :
    • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with Pd or Cu catalysts.
    • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column).
    • DOE Approach : Use response surface methodology (RSM) to optimize temperature, solvent, and catalyst loading .

Methodological Best Practices

Q. How to ensure reproducibility of this compound synthesis protocols?

  • Checklist :
    • Document exact molar ratios, reaction times, and purification steps.
    • Provide raw spectral data (e.g., NMR, HRMS) in supplementary materials.
    • Reference IUPAC nomenclature and CAS registry numbers (e.g., CAS 2706-56-1 for structural analogs) .

Q. What criteria should be used to evaluate conflicting data on this compound’s physicochemical properties?

  • Evaluation Framework :
    • Source Reliability : Prioritize peer-reviewed journals over non-validated databases.
    • Experimental Consistency : Check if methods align with ASTM or OECD guidelines.
    • Data Triangulation : Cross-reference with computational predictions (e.g., LogP via ChemAxon) .

Data Presentation and Ethical Compliance

Q. How to present this compound’s spectral data in a publication while avoiding redundancy?

  • Guidelines :
    • Include key spectral peaks in tables (e.g., ¹H NMR, ¹³C NMR).
    • Place full spectra in supplementary files with accession codes (e.g., DOI-linked repositories).
    • Avoid duplicating figures from prior studies without novel interpretation .

Q. What ethical considerations apply when studying this compound’s potential neuroactive effects?

  • Compliance :
    • For in vivo studies: Follow ARRIVE guidelines for animal welfare.
    • For human cell lines: Obtain IRB approval and cite donor consent protocols.
    • Disclose conflicts of interest (e.g., funding sources) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.